molecular formula C9H7NO2 B13677314 1-(Furo[2,3-b]pyridin-4-yl)ethanone

1-(Furo[2,3-b]pyridin-4-yl)ethanone

Cat. No.: B13677314
M. Wt: 161.16 g/mol
InChI Key: AKVUVFZYFVTSJK-UHFFFAOYSA-N
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Description

1-(Furo[2,3-b]pyridin-4-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2. It is a member of the furo[2,3-b]pyridine family, characterized by a fused ring system containing both furan and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furo[2,3-b]pyridin-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the furo[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(Furo[2,3-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyridine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Furo[2,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-4-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-4-10-9-8(7)3-5-12-9/h2-5H,1H3

InChI Key

AKVUVFZYFVTSJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=COC2=NC=C1

Origin of Product

United States

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